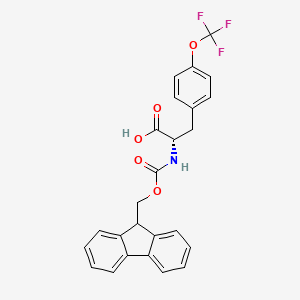

N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJWCBIGYAOSPW-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Topic: Physicochemical Properties & Application Guide for N-Fmoc-O-(trifluoromethyl)-L-tyrosine Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

N-Fmoc-O-(trifluoromethyl)-L-tyrosine (CAS: 1260614-87-6) is a specialized non-canonical amino acid used in solid-phase peptide synthesis (SPPS) and medicinal chemistry.[1] Structurally, it is a tyrosine derivative where the phenolic hydroxyl proton is replaced by a trifluoromethyl group (

This modification fundamentally alters the residue's physicochemical profile: it abolishes the hydrogen bond donor capability of the tyrosine hydroxyl, significantly increases lipophilicity, and enhances metabolic stability by blocking Phase II conjugation (glucuronidation/sulfation). It serves as a critical tool for modulating peptide membrane permeability and acting as a sensitive

Physicochemical Profile

The following data aggregates experimental values and calculated descriptors essential for handling and characterization.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | N-Fmoc-O-(trifluoromethyl)-L-tyrosine |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |

| CAS Number | 1260614-87-6 |

| Molecular Formula | |

| Molecular Weight | 471.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM |

| Chirality | L-isomer (S-configuration) |

| Purity Standard | |

| Storage |

Structural & Electronic Implications

The trifluoromethoxy (

-

Electronic Effect: The

group is strongly electron-withdrawing (Hammett -

Conformation: The

group prefers a conformation orthogonal to the aromatic ring, creating a distinct steric footprint. -

Lipophilicity: The Hansch

value for

Application in Solid Phase Peptide Synthesis (SPPS)[2][7][8]

Mechanistic Causality in Protocol Design

Unlike native Fmoc-Tyr(tBu)-OH, N-Fmoc-O-(trifluoromethyl)-L-tyrosine does not require acid-labile side-chain protection. The aryl-trifluoromethoxy ether linkage is chemically robust, withstanding both standard basic (piperidine) and acidic (TFA) conditions used in SPPS.

Implication: This residue eliminates the risk of side-chain alkylation (e.g., tert-butylation) during cleavage, a common artifact with standard Tyrosine. However, its high lipophilicity requires careful solvent selection to prevent aggregation on-resin.

Standard Coupling Protocol (Self-Validating)

-

Scale: 0.1 mmol

-

Resin: Rink Amide or Wang Resin

Step-by-Step Methodology:

-

Activation: Dissolve 0.3 mmol (3 eq) of N-Fmoc-O-(trifluoromethyl)-L-tyrosine in minimal DMF. Add 0.3 mmol (3 eq) of HATU (preferred for sterically demanding fluorinated residues) or HBTU.

-

Base Addition: Add 0.6 mmol (6 eq) of DIEA (Diisopropylethylamine). Critical: Pre-activate for only 30-60 seconds to minimize racemization.

-

Coupling: Transfer activated solution to the resin.[3][4] Agitate for 45–60 minutes at room temperature.

-

Validation: Perform a Kaiser Test (ninhydrin).[3]

-

Blue beads: Incomplete coupling

Double couple. -

Colorless beads: Complete coupling

Proceed.

-

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).

Cleavage & Isolation

Since the side chain is unprotected, the cleavage cocktail focuses solely on resin detachment and scavenging reactive cations from other residues.

-

Cocktail: TFA / TIS /

(95:2.5:2.5).[3] -

Time: 2 hours.

-

Note: The

group is stable to neat TFA.

Visualizing the Workflow

The following diagram illustrates the decision logic for incorporating this residue, highlighting the divergence from standard Tyrosine handling.

Figure 1: Decision logic and workflow for incorporating N-Fmoc-O-(trifluoromethyl)-L-tyrosine in SPPS.

Advanced Applications & Analytical Data

NMR Spectroscopy

The trifluoromethoxy group provides a distinct singlet in

-

Utility: This signal is highly sensitive to the local electrostatic environment but lacks the complex splitting patterns of phenyl-ring fluorines, making it an excellent reporter for protein-protein interactions or conformational changes.

Metabolic Stability

In drug development, the replacement of the Tyrosine

-

Prevents Glucuronidation: The ether linkage cannot be conjugated by UDP-glucuronosyltransferases (UGTs).

-

Blocks Oxidation: The electron-withdrawing nature deactivates the ring against P450-mediated oxidation.

HPLC Characterization

Due to high lipophilicity, peptides containing this residue will exhibit increased retention times on Reverse-Phase HPLC (C18 columns) compared to their native Tyrosine counterparts.

-

Gradient Adjustment: It is recommended to increase the organic modifier (Acetonitrile) gradient slope to ensure sharp elution.

References

-

PubChem. (2025).[5] N-Fmoc-O-(trifluoromethyl)-L-tyrosine Compound Summary. National Library of Medicine. Available at: [Link]

-

Journal of Organic Chemistry. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (Contextual reference on fluorinated Tyr properties). Available at: [Link]

Sources

- 1. N-Fmoc-O-(trifluoromethyl)-L-tyrosine 95% | CAS: 1260614-87-6 | AChemBlock [achemblock.com]

- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Executive Summary: The Fluorine Advantage

N-Fmoc-O-(trifluoromethyl)-L-tyrosine (Fmoc-Tyr(OCF

The core modification—the trifluoromethoxy group (

-

Lipophilicity: The

group has a Hansch -

Conformational Bias: Due to electronic repulsion and hyperconjugation, the

group adopts an orientation orthogonal (perpendicular) to the aromatic ring, potentially locking bioactive conformations. -

Metabolic Blockade: Substitution at the para-position prevents Phase I metabolic oxidation (e.g., by CYP450), extending the half-life of peptide therapeutics.

This guide details the synthesis of the Fmoc-protected derivative, focusing on the challenging construction of the aryl-trifluoromethy ether bond and the subsequent orthogonal protection required for Solid Phase Peptide Synthesis (SPPS).

Retrosynthetic Architecture

The synthesis is non-trivial because the

Figure 1: Retrosynthetic strategy prioritizing the protection of the chiral center during the radical oxidative step.

Detailed Experimental Protocols

Phase 1: Construction of the Core (The "Hard" Step)

Objective: Synthesis of N-Boc-O-(trifluoromethyl)-L-tyrosine methyl ester.

Rationale: Direct trifluoromethylation of phenols is difficult.[1] We utilize a silver-mediated oxidative cross-coupling between the phenol and trimethyl(trifluoromethyl)silane (

Reagents:

-

Substrate:

-Boc-L-Tyrosine Methyl Ester ( -

Reagent:

(Ruppert-Prakash Reagent) ( -

Catalyst/Mediator: AgOTf (

equiv), Selectfluor ( -

Solvent: Toluene/Ethyl Acetate (dry)

Protocol:

-

Setup: In a flame-dried Schlenk tube under argon, dissolve

-Boc-L-Tyr-OMe ( -

Addition: Add AgOTf (

), Selectfluor ( -

Activation: Add

( -

Reaction: Seal the tube and stir at room temperature for 12–16 hours. Note: The reaction involves a radical mechanism; exclude light if using photo-sensitive mediators, though Ag-mediated processes are often thermal.

-

Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

-

Yield Expectation: 60–75%.

Phase 2: Global Deprotection

Objective: Removal of Boc and Methyl Ester to yield the free amino acid salt. Protocol:

-

Dissolve the intermediate from Phase 1 in

(aqueous) and reflux gently for 4 hours. -

Concentrate in vacuo to dryness.

-

Co-evaporate with toluene (

) to remove excess HCl. -

Result: 4-(Trifluoromethoxy)-L-phenylalanine hydrochloride salt.

Phase 3: Fmoc Protection (The Standard)

Objective: Installation of the Fmoc group for SPPS utility.[2] Rationale: Fmoc-OSu is preferred over Fmoc-Cl to minimize the formation of "Fmoc-dipeptides" and racemization.

Reagents:

-

Substrate: 4-(Trifluoromethoxy)-L-phenylalanine HCl salt (

) -

Reagent: Fmoc-OSu (

-(9-Fluorenylmethoxycarbonyloxy)succinimide) ( -

Base:

( -

Solvent: Water/Dioxane (1:1 v/v)

Protocol:

-

Dissolution: Dissolve the amino acid salt in Water (

) and Dioxane ( -

pH Adjustment: Add

slowly. Ensure pH is maintained between 8.5 and 9.0. Critical: pH > 10 causes Fmoc cleavage; pH < 8 slows the reaction. -

Coupling: Add Fmoc-OSu in one portion. Stir at room temperature for 4–12 hours. Monitor by TLC or HPLC.

-

Workup:

-

Evaporate Dioxane under reduced pressure (keep temperature

). -

Dilute the remaining aqueous solution with water (

). -

Extract with Diethyl Ether (

) to remove unreacted Fmoc-OSu and byproducts (organic phase is waste). -

Acidification: Cool the aqueous phase to

and acidify carefully with

-

-

Extraction: Extract the milky suspension with Ethyl Acetate (

). -

Drying: Wash combined organic layers with Brine, dry over

, and concentrate. -

Crystallization: Recrystallize from EtOAc/Hexane to yield high-purity Fmoc-Tyr(OCF

)-OH .

Characterization & Quality Control

To validate the identity and purity of the synthesized molecule, the following parameters must be met. The

| Analytic Method | Expected Result | Diagnostic Significance |

| HPLC Purity | Essential for SPPS to prevent truncation sequences. | |

| Singlet at | Confirms | |

| The aromatic region will show a characteristic AA'BB' system for the para-substituted ring. | ||

| Mass Spec (ESI) | confirms molecular weight ( | |

| Chiral HPLC | Verifies no racemization occurred during the Ag-mediated step or basic protection. |

Visualizing the Property Shift

The following diagram illustrates the physicochemical shift from standard Tyrosine to the O-Trifluoromethyl variant.

Figure 2: Physicochemical impact of the trifluoromethoxy modification.

Handling and Storage

-

Storage: Store at

. The Fmoc group is stable, but the compound should be kept dry to prevent hydrolysis of the ester over long periods (though -

SPPS Usage: Use standard coupling reagents (HBTU/DIEA or DIC/Oxyma). No special side-chain deprotection is needed during cleavage; the

group is stable to 95% TFA (Trifluoroacetic acid) used in resin cleavage.

References

-

Silver-Mediated Oxidative Trifluoromethylation of Phenols

-

Medicinal Chemistry of the Trifluoromethoxy Group

- Title: The Trifluoromethoxy Group: Properties and Applic

- Source: Journal of Medicinal Chemistry (2018)

-

URL: [Link]

-

Fmoc Protection Standards

- Title: 9-Fluorenylmethoxycarbonyl amino acids (Fmoc amino acids)

- Source: Organic Chemistry Portal

-

URL: [Link]

-

Trifluoromethylthiolation (Analogous Chemistry)

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fluorinated Amino Acids in Solid-Phase Peptide Synthesis

Abstract

The strategic incorporation of fluorinated amino acids into peptide sequences has emerged as a powerful tool in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the principles, practices, and profound implications of utilizing these unique building blocks in solid-phase peptide synthesis (SPPS). We will delve into the transformative effects of fluorination on peptide structure, stability, and bioactivity, while also addressing the synthetic challenges and strategic considerations necessary for their successful integration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids to engineer next-generation peptide therapeutics.

The Rationale for Fluorination: Enhancing Peptide Therapeutics

The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of a peptide.[1][2] These modifications are not merely incremental; they can impart entirely new and advantageous characteristics to the parent molecule.

One of the most significant benefits of fluorination is the enhancement of metabolic stability .[3][4] Peptides are often susceptible to rapid degradation by proteases, which limits their therapeutic window. The presence of fluorine can sterically hinder the approach of proteolytic enzymes or alter the electronic environment of the scissile bond, thereby increasing resistance to enzymatic cleavage.[3][5] For instance, the substitution of hexafluoroleucine at specific positions in Glucagon-Like Peptide-1 (GLP-1) has been shown to confer resistance to Dipeptidyl Peptidase IV (DPP-IV) cleavage.[3]

Fluorination also profoundly influences peptide conformation and folding .[6][7] The unique stereoelectronic properties of the C-F bond can promote specific secondary structures, such as α-helices or β-sheets, leading to more stable and well-defined three-dimensional conformations.[6][8] This can, in turn, enhance receptor binding affinity and specificity.[1][9] The increased hydrophobicity of many fluorinated side chains can also drive the formation of stable hydrophobic cores within a peptide's structure.[1][10]

Furthermore, the incorporation of fluorinated amino acids can modulate a peptide's bioavailability and cell permeability . The increased lipophilicity associated with fluorination can facilitate passage through cellular membranes, a significant hurdle for many peptide-based drugs.[1][3]

Finally, the presence of the ¹⁹F nucleus provides a powerful analytical handle for in-depth biophysical studies .[11][12] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique that can be used to probe peptide conformation, dynamics, and interactions with binding partners in a complex biological milieu.[10][11]

Navigating the Synthetic Landscape: Challenges in SPPS

While the benefits are compelling, the incorporation of fluorinated amino acids into a growing peptide chain via SPPS is not without its challenges. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of the amino acid, necessitating careful optimization of synthesis protocols.[13][14]

A primary challenge lies in the reduced nucleophilicity of the α-amino group of the incoming fluorinated amino acid.[1][13] This decreased reactivity can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and a lower overall yield of the desired peptide. This effect is particularly pronounced in amino acids with fluorine substitution close to the peptide backbone.[1][15]

Steric hindrance from bulky fluorinated side chains can also impede efficient coupling. Highly fluorinated residues, such as those containing trifluoromethyl or perfluoroalkyl groups, can create a crowded environment at the reaction center, making it difficult for the activated carboxyl group to approach the deprotected N-terminus of the growing peptide chain.[16]

These challenges underscore the importance of selecting appropriate coupling reagents and optimizing reaction conditions to drive the acylation reaction to completion.

Strategic Coupling: A Protocol for Success

The successful incorporation of fluorinated amino acids hinges on a robust and optimized SPPS protocol. The most widely adopted method is Fmoc/tBu chemistry, which offers milder deprotection conditions compared to the older Boc/Bzl strategy.[17][18]

Below is a detailed, step-by-step methodology for the manual coupling of a fluorinated amino acid during Fmoc-based SPPS.

Experimental Protocol: Manual Coupling of a Fluorinated Amino Acid

Materials:

-

Fmoc-protected fluorinated amino acid

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) pre-loaded with the growing peptide chain[19][20]

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)[23]

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)[20]

-

Solvents: High-purity, amine-free DMF, dichloromethane (DCM)[24]

-

Washing solvents: DMF, DCM, Methanol

-

Nitrogen gas for agitation and solvent removal

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[24]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[20][25]

-

-

Activation of the Fluorinated Amino Acid:

-

In a separate vessel, dissolve 3-5 equivalents of the Fmoc-fluorinated amino acid and 3-5 equivalents of the coupling reagent (e.g., HATU) in DMF.

-

Add 6-10 equivalents of DIPEA to the solution.

-

Allow the activation to proceed for 1-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The coupling time may need to be extended from the standard 1-2 hours to 4-24 hours, depending on the steric hindrance and electronic properties of the fluorinated amino acid.[19]

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Workflow for Incorporating a Fluorinated Amino Acid in SPPS

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 11. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. chem.uci.edu [chem.uci.edu]

- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 21. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 22. jpt.com [jpt.com]

- 23. biomatik.com [biomatik.com]

- 24. chemistry.du.ac.in [chemistry.du.ac.in]

- 25. connectsci.au [connectsci.au]

Stability and storage conditions for N-Fmoc-O-(trifluoromethyl)-L-tyrosine powder

Executive Summary & Compound Profile

N-Fmoc-O-(trifluoromethyl)-L-tyrosine (Fmoc-Tyr(OCF₃)-OH) is a specialized non-canonical amino acid building block used in Solid-Phase Peptide Synthesis (SPPS). Unlike standard protected tyrosine (e.g., Fmoc-Tyr(tBu)-OH), where the side chain modification is transient, the trifluoromethoxy (-OCF₃) group here is a permanent structural motif intended to remain in the final peptide.

This motif is critical in medicinal chemistry for modulating lipophilicity, metabolic stability, and proteolytic resistance without significantly altering steric bulk compared to the native methoxy group. Consequently, the stability profile of this powder is governed primarily by the Fmoc protecting group and the physical hygroscopicity of the free carboxylic acid, rather than the chemically robust aryl-trifluoromethoxy ether.

Chemical Identity

| Parameter | Detail |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-O-(trifluoromethyl)-L-tyrosine |

| Abbreviation | Fmoc-Tyr(OCF₃)-OH |

| CAS Number | 1260614-87-6 |

| Molecular Formula | C₂₅H₂₀F₃NO₅ |

| Molecular Weight | 471.43 g/mol |

| Functional Groups | Fmoc (Base-labile), Carboxylic Acid (Reactive), Trifluoromethoxy (Chemically Inert) |

Stability Profile & Degradation Mechanisms

To ensure the integrity of Fmoc-Tyr(OCF₃)-OH, one must understand its specific vulnerabilities. While the fluorinated side chain is robust, the Fmoc group is sensitive to base and moisture.

The Trifluoromethoxy (-OCF₃) Anomaly

The -OCF₃ group is an aryl ether with strong electron-withdrawing properties.

-

Acid Stability: Unlike tert-butyl ethers, the -OCF₃ bond is stable to TFA . It will not cleave during final resin cleavage.

-

Base Stability: It is stable to 20% piperidine.

-

Electronic Effect: The electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less susceptible to oxidative degradation (e.g., by air) compared to native Tyrosine or Tryptophan.

Primary Degradation Pathway: Fmoc Hydrolysis & Cleavage

The primary risk during storage is the slow removal of the Fmoc group or "premature deprotection," often driven by moisture or trace amine contaminants.

Mechanism:

-

Moisture Absorption: The powder is hygroscopic. Water molecules facilitate hydrolysis.

-

Spontaneous Cleavage: In the presence of moisture and trace bases, the Fmoc group can undergo

-elimination, releasing dibenzofulvene and the free amine. -

Autocatalysis: The released free amine is basic and can accelerate further Fmoc removal in the bulk powder.

Figure 1: Degradation pathway showing moisture-induced Fmoc instability and autocatalytic potential.

Storage Protocols

Proper storage is a self-validating system: if the protocol is followed, the compound remains within specification. If the protocol is breached (e.g., cold vial opened immediately), moisture ingress is inevitable.

Environmental Specifications

| Condition | Short-Term (< 1 Month) | Long-Term (> 1 Month) |

| Temperature | +2°C to +8°C (Refrigerator) | -20°C (Freezer) |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) |

| Container | Amber glass (light protection) | Amber glass with Parafilm seal |

| Desiccation | Required | Critical |

The "Warm-Up" Rule (Crucial)

The most common failure mode is condensation .

-

Protocol: When removing the vial from -20°C storage, it must stand at room temperature for at least 60 minutes (or until the vial is ambient to the touch) before breaking the seal.

-

Why: Opening a cold vial introduces atmospheric moisture which immediately condenses on the powder. This water becomes trapped when the vial is resealed, causing hydrolysis during subsequent storage.

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for storage and handling to prevent moisture contamination.

Handling in Solid-Phase Peptide Synthesis (SPPS)

Solubility & Activation

The -OCF₃ group increases the hydrophobicity of the amino acid compared to native Tyrosine.

-

Solvent: DMF (Dimethylformamide) is the standard solvent. If solubility is sluggish at high concentrations (>0.5 M), add 5-10% DMSO or NMP.

-

Activation: Standard HOBt/DIC or Oxyma/DIC methods work well.

-

Warning: Avoid using chloride-based activation (e.g., acid chlorides) without base, as the electron-withdrawing group renders the acid slightly more acidic, potentially affecting activation kinetics.

Coupling Efficiency

The electron-withdrawing nature of the -OCF₃ group on the phenyl ring pulls electron density away from the aromatic system.

-

Sterics: The -OCF₃ group is roughly isosteric with an isopropyl group; it is bulkier than -OH but smaller than -OtBu. It generally does not impose significant steric hindrance during coupling.

-

Racemization: The electron-withdrawing effect propagates to the

-carbon, slightly increasing the acidity of the-

Mitigation: Use Oxyma Pure or HOBt to suppress racemization.[1] Avoid prolonged pre-activation times.

-

Quality Control & Re-Validation

Before committing this expensive building block to a long synthesis, validate its purity.

HPLC Method (Recommended):

-

Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% to 95% B over 15 minutes.

-

Detection: UV at 265 nm (Fmoc) and 220 nm (Amide).

-

Expectation: The -OCF₃ derivative will elute later (higher retention time) than standard Fmoc-Tyr-OH due to increased lipophilicity.

Acceptance Criteria:

-

Purity > 98%.[2]

-

Free amine content < 0.5%.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins. Retrieved February 23, 2026.

-

Chem-Impex International. (n.d.). Fmoc-L-Tyr(3-Me)-OH Technical Data. (Used as proxy for lipophilic Tyr derivatives).

-

AAPPTec. (n.d.).[3] Handling and Storage of Peptides - FAQ. Retrieved February 23, 2026.

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

Sources

Methodological & Application

Topic: Solid-Phase Synthesis of Peptides with 3-(Trifluoromethyl)-L-Tyrosine Residues

An Application Note and Protocol from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorinated amino acids into peptides is a cornerstone strategy in modern medicinal chemistry, offering a powerful tool to modulate biophysical and pharmacological properties.[1][2] The trifluoromethyl (CF₃) group, in particular, can enhance local hydrophobicity, improve metabolic stability, and serve as a sensitive ¹⁹F NMR probe for studying peptide-protein interactions.[1][2][3] This guide provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing 3-(Trifluoromethyl)-L-tyrosine (CF₃-Tyr). We delve into the causality behind experimental choices, from resin selection to cleavage cocktails, and provide detailed, step-by-step methodologies and troubleshooting insights to ensure a high rate of success.

Introduction: The Rationale for Trifluoromethylation

The strategic introduction of fluorine into peptide scaffolds can profoundly alter their therapeutic potential.[1] The CF₃ group is a strong electron-withdrawing moiety and is highly lipophilic. When appended to the tyrosine side chain, it imparts several desirable characteristics:

-

Enhanced Hydrophobicity: The CF₃ group significantly increases the local hydrophobicity of the amino acid side chain, which can enhance membrane permeability and influence peptide folding and binding interactions.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to oxidative metabolism, which can prolong the in-vivo half-life of the peptide.

-

¹⁹F NMR Probe: The unique NMR signature of the fluorine nucleus allows for sensitive, background-free monitoring of peptide conformation, dynamics, and ligand binding without the need for isotopic labeling.[2]

-

Modulated pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the phenolic hydroxyl group of tyrosine, which can alter hydrogen bonding capabilities and receptor interactions.

This guide focuses on the Fmoc/tBu strategy, the most prevalent approach in modern SPPS, to incorporate this valuable non-canonical amino acid.[4]

The Key Building Block: Fmoc-L-3-(Trifluoromethyl)tyrosine

Successful synthesis begins with a high-quality building block. For this protocol, we utilize N-α-Fmoc-3-(trifluoromethyl)-L-tyrosine, where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The phenolic hydroxyl group of tyrosine is typically left unprotected, as its acidity is low enough not to interfere with standard coupling reactions.

Caption: Chemical structure of the key building block.

The Fmoc-SPPS Workflow: A Cyclical Process

Solid-phase peptide synthesis is an elegant, cyclical process where the peptide is assembled step-by-step while anchored to an insoluble polymer support (resin).[5][6] This simplifies the entire procedure by allowing reagents and by-products to be removed by simple filtration and washing.[4][5]

The core cycle, repeated for each amino acid, consists of three main stages: Fmoc deprotection, washing, and amino acid coupling.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Synthesis Protocol

This protocol details the manual synthesis of a model peptide containing a CF₃-Tyr residue on a 0.1 mmol scale.

Materials and Reagents

| Item | Specification | Purpose |

| Resin | Rink Amide or Wang Resin | Solid support for peptide assembly.[7] |

| Solvents | DMF (Peptide Synthesis Grade), DCM | Main synthesis solvent, resin swelling.[4] |

| Amino Acids | Fmoc-protected amino acids | Building blocks for the peptide chain.[8] |

| CF₃-Tyr | Fmoc-L-3-(trifluoromethyl)tyrosine | The non-canonical building block. |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removes the Fmoc protecting group.[5][9] |

| Coupling Reagent | HATU or HBTU | Activates the carboxylic acid for amide bond formation.[1] |

| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base for the coupling reaction. |

| Washing Solvents | Methanol, Diethyl Ether | Used for post-cleavage processing. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v) | Cleaves peptide from resin and removes side-chain groups.[10] |

| QC Reagent | Kaiser Test Kit | Monitors completion of coupling reactions.[4] |

Step-by-Step Methodology

Step 1: Resin Swelling and Initial Deprotection

-

Place 0.1 mmol of the chosen resin into a fritted reaction vessel.

-

Add ~10 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[4]

-

Drain the DMF.

-

Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

-

Add a fresh 10 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

Step 2: Amino Acid Coupling (Standard Residue)

-

In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in ~5 mL of DMF.

-

Allow this activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, continue coupling for another hour or consider a double coupling.[11]

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

Step 3: Iterative Synthesis Cycles

-

Repeat Step 1 (Fmoc Deprotection) and Step 2 (Amino Acid Coupling) for each subsequent amino acid in your sequence.

Step 4: Coupling of Fmoc-L-3-(trifluoromethyl)tyrosine

-

The procedure is identical to Step 2. The electron-withdrawing CF₃ group does not significantly hinder the coupling efficiency under standard HATU/DIPEA conditions. However, as a precautionary measure for a potentially "difficult coupling," extending the reaction time to 3 hours is advisable.[11][12] Always verify completion with a Kaiser test.

Step 5: Final Fmoc Deprotection

-

After coupling the final amino acid, perform the deprotection procedure (Step 1, points 4-6) one last time to reveal the N-terminal amine.

Step 6: Cleavage and Global Deprotection

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 10 mL of Reagent K (TFA/TIS/H₂O at 95:2.5:2.5). Caution: Work in a fume hood and wear appropriate PPE.

-

Add the cleavage cocktail to the dry resin and agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL conical tube.

-

Concentrate the TFA solution to a small volume (~1-2 mL) using a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding ~40 mL of cold diethyl ether. A white solid should form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether.

-

After the final wash, dry the peptide pellet under vacuum to remove residual ether.

Caption: Workflow for peptide cleavage from the solid support and global deprotection.

Step 7: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Purify the peptide using reverse-phase HPLC (RP-HPLC). The increased hydrophobicity from the CF₃-Tyr residue will likely result in a longer retention time compared to a native tyrosine-containing peptide.

-

Analyze the purified fractions by Mass Spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.

Troubleshooting and Key Considerations

| Problem | Possible Cause & Solution |

| Incomplete Coupling (Positive Kaiser Test) | Cause: Steric hindrance; on-resin aggregation.[12] Solution: Extend coupling time to 3-4 hours. Perform a "double coupling" by draining the initial coupling solution and adding a fresh batch. Ensure solvents are fresh and anhydrous.[11] |

| Low Cleavage Yield | Cause: Incomplete cleavage reaction; peptide precipitation on resin. Solution: Ensure the resin is thoroughly dry before adding the cleavage cocktail. Extend cleavage time to 4 hours. Use a freshly prepared cocktail. |

| Poor HPLC Resolution or Broad Peaks | Cause: Peptide aggregation.[13] Solution: Modify HPLC gradient to be shallower. Add organic modifiers like isopropanol to the mobile phase. Dissolve the crude peptide in a stronger solvent like 6M Guanidine HCl before injection. |

| Unexpected Mass in MS | Cause: Incomplete deprotection of side-chain groups; modification during cleavage.[11] Solution: Verify the composition of the cleavage cocktail and ensure sufficient scavenger (TIS) is present. Check the mass of common protecting groups to identify the modification. |

Expected Results: A Case Study

For a model pentapeptide, Gly-Ala-(CF₃-Tyr)-Val-Leu, synthesized on a Rink Amide resin, the expected analytical data would be:

| Analysis | Expected Result |

| Calculated Monoisotopic Mass | 618.30 g/mol |

| Observed Mass (ESI-MS) | [M+H]⁺ = 619.31 m/z |

| RP-HPLC Purity | >95% after purification |

Conclusion

The solid-phase synthesis of peptides containing 3-(trifluoromethyl)-L-tyrosine is a robust and accessible procedure for laboratories equipped for standard peptide chemistry. By employing high-quality reagents, appropriate activation strategies, and diligent monitoring, researchers can successfully generate these valuable molecules. The unique properties imparted by the trifluoromethyl group offer exciting avenues for developing next-generation peptide therapeutics and advanced biochemical probes.

References

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc). PubMed. Available at: [Link]

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. Available at: [Link]

-

Synthesis, deprotection and peptide coupling of a tetrafluoropyridyl tyrosine amino acid. ResearchGate. Available at: [Link]

-

Protecting group free radical C–H trifluoromethylation of peptides. Analytical Sales. Available at: [Link]

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ResearchGate. Available at: [Link]

-

Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Available at: [Link]

-

What is solid phase peptide synthesis?. Biotage. Available at: [Link]

-

(A) Efficient coupling reagents for aqueous solid-phase peptide... ResearchGate. Available at: [Link]

-

Synthesis of Fmoc protected trifluoromethylated D‐tyrosine. ResearchGate. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. Available at: [Link]

-

Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link]

-

Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]

-

Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Royal Society of Chemistry. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at: [Link]

-

What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Available at: [Link]

-

Overview of Solid Phase Synthesis of Difficult Peptide Sequences. ResearchGate. Available at: [Link]

-

DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY. PMC. Available at: [Link]

- Purification of tyrosine. Google Patents.

Sources

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analytical-sales.com [analytical-sales.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. biotage.com [biotage.com]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid Phase Synthesis [sigmaaldrich.com]

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Utilizing N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Introduction: The Imperative for Advanced Peptide Therapeutics and Manufacturing

Peptide therapeutics represent a rapidly expanding class of pharmaceuticals, prized for their high specificity, potency, and lower toxicity compared to small molecules.[1] The synthesis of these complex biomolecules, particularly at the scales required for clinical development and commercialization, presents significant chemical and logistical challenges.[2] Modern drug development pipelines increasingly demand peptides with enhanced pharmacokinetic profiles, such as improved stability and bioavailability.[3] This has led to the strategic incorporation of non-natural amino acids.

This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of peptides incorporating N-Fmoc-O-(trifluoromethyl)-L-tyrosine . The introduction of the O-trifluoromethyl group on the tyrosine side chain is a strategic modification designed to enhance the physicochemical properties of the final peptide. This document is intended for researchers, scientists, and drug development professionals engaged in the process of scaling up peptide synthesis from the laboratory to production levels.

The Scientific Rationale: Advantages of the O-(Trifluoromethyl)-L-tyrosine Moiety

The substitution of the commonly used tert-butyl (tBu) protecting group with a trifluoromethyl group on the tyrosine side chain offers several distinct advantages rooted in the unique properties of fluorine.

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation.[4] This can significantly increase the in-vivo half-life of the peptide therapeutic.

Increased Hydrophobicity: The trifluoromethyl group is significantly more lipophilic than a hydroxyl or tert-butyl group.[5] This enhanced hydrophobicity can improve the peptide's ability to cross cellular membranes and can also influence its binding affinity to target receptors.[6]

Modulation of Peptide Conformation: The presence of the trifluoromethyl group can induce a more extended backbone conformation in peptides. This can be advantageous in mimicking β-strand structures, which are often involved in protein-protein interactions.[7]

Minimal Steric Hindrance: Despite its electron-withdrawing nature, the trifluoromethyl group has a compact steric profile, which often allows it to be well-tolerated within the binding pockets of target proteins.

Experimental Workflow for Large-Scale Peptide Synthesis

The following diagram outlines the key stages in the large-scale solid-phase peptide synthesis (SPPS) of a model peptide incorporating N-Fmoc-O-(trifluoromethyl)-L-tyrosine.

Caption: Workflow for large-scale solid-phase peptide synthesis.

Detailed Protocols

The following protocols are based on the synthesis of a model GLP-1 analogue, a class of peptides often produced at large scale for therapeutic use.[8][9] These protocols are designed for a 10 mmol synthesis scale but can be adapted for larger scales with appropriate equipment.

Part 1: Pre-Synthesis and Resin Preparation

-

Resin Selection and Swelling:

-

For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl resin is recommended.[10]

-

For a 10 mmol synthesis, start with approximately 15-20 g of resin (with a substitution level of 0.5-0.7 mmol/g).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Activate the first Fmoc-protected amino acid (4 equivalents relative to the resin substitution) with a suitable coupling agent such as HCTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

After coupling, wash the resin thoroughly with DMF.

-

Cap any unreacted sites using a capping solution (e.g., acetic anhydride and DIPEA in DMF) to prevent the formation of deletion sequences.

-

Part 2: Automated Solid-Phase Peptide Synthesis Cycles

The following steps are typically performed in an automated peptide synthesizer.

-

Fmoc Deprotection:

-

Washing:

-

Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

-

-

Amino Acid Coupling (Including N-Fmoc-O-(trifluoromethyl)-L-tyrosine):

-

Prepare a solution of the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 2.95 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and couple for 30-60 minutes. The coupling time for N-Fmoc-O-(trifluoromethyl)-L-tyrosine is comparable to other standard protected amino acids.

-

Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat the deprotection, washing, and coupling cycles for each amino acid in the sequence.

-

Part 3: Cleavage, Deprotection, and Purification

-

Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in Part 2, Step 1.

-

Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.

-

-

Cleavage from Resin and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. For a peptide containing the O-(trifluoromethyl)-L-tyrosine and other sensitive residues like Trp and Arg, a robust scavenger mixture is recommended. A suitable cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11]

-

In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.[7]

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[7]

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification by Reverse-Phase HPLC (RP-HPLC):

-

The standard method for peptide purification is RP-HPLC using a C18-modified silica stationary phase.[12]

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).[13]

-

Monitor the elution at 210-220 nm.[12]

-

Collect fractions containing the pure peptide, as determined by analytical HPLC.

-

-

Lyophilization:

-

Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy white powder.[12]

-

Quantitative Data for Large-Scale Synthesis

The following table provides typical parameters for a 10 mmol scale synthesis of a model GLP-1 analogue.

| Parameter | Value | Rationale/Reference |

| Synthesis Scale | 10 mmol | A common scale for preclinical and early-phase clinical studies. |

| Resin | Rink Amide (0.6 mmol/g) | Suitable for C-terminal amide peptides.[10] |

| Starting Resin Quantity | ~16.7 g | Calculated based on the synthesis scale and resin substitution. |

| Fmoc-Amino Acid Excess | 3-5 equivalents | Ensures high coupling efficiency in large-scale synthesis. |

| Coupling Agent | HCTU (0.95 eq. to AA) | A highly efficient and commonly used coupling reagent. |

| Base (Activation) | DIPEA (2 eq. to AA) | A non-nucleophilic base for activation. |

| Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal.[3] |

| Cleavage Cocktail | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Protects sensitive residues during cleavage.[11] |

| Cleavage Time | 2-4 hours | Sufficient for complete cleavage and deprotection.[7] |

| Crude Peptide Yield | 70-85% (expected) | Typical yield for a peptide of this size and complexity. |

| Purity after RP-HPLC | >98% | Achievable with optimized purification protocols. |

Conclusion

The large-scale synthesis of peptides incorporating N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a viable and advantageous strategy for the development of next-generation peptide therapeutics. The unique properties of the trifluoromethyl group can impart enhanced metabolic stability and modulate the physicochemical properties of the final peptide. The protocols outlined in this guide, based on established Fmoc/tBu chemistry, provide a robust framework for the successful scale-up of such syntheses. Careful optimization of coupling and cleavage conditions, along with rigorous purification, are paramount to achieving high-purity peptide APIs suitable for clinical and commercial applications.

References

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.

- Pialat, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-74). Humana Press.

- AAPPTec. (n.d.).

- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.

- CPC Scientific Inc. (2024).

- AAPPTec. (n.d.).

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Berger, F., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC.

- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. BenchChem.

- Ritzel, A., et al. (1998). A synthetic glucagon-like peptide-1 analog with improved plasma stability. Journal of Endocrinology, 158(1), 93-102.

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.

- GenScript. (2025, July 14). Unveiling the Potential of GLP-1 Receptor Agonists and Multi-Target Therapies. GenScript.

- Rao, D. B., & Srinivas, N. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America.

- Kalra, S., et al. (2013). Glucagon-like peptide-1 analogues: An overview. Indian Journal of Endocrinology and Metabolism, 17(3), 435.

- Google Patents. (n.d.).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

Sources

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. genscript.com [genscript.com]

- 8. CN112912390A - Preparation method of GLP-1 analogue - Google Patents [patents.google.com]

- 9. chempep.com [chempep.com]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

Troubleshooting & Optimization

Preventing side reactions during the incorporation of N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Technical Support Center: Fmoc-Tyr(OCF )-OH Incorporation

Topic: Preventing Side Reactions & Optimizing Incorporation of N-Fmoc-O-(trifluoromethyl)-L-tyrosine

Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists.

Executive Summary: The Fluorine Challenge

N-Fmoc-O-(trifluoromethyl)-L-tyrosine (Fmoc-Tyr(OCF

The Core Problem: Unlike standard Tyrosine, the incorporation of Tyr(OCF

-

On-Resin Aggregation: Leading to incomplete coupling (deletion sequences) and slow Fmoc deprotection.

-

Racemization: Induced by aggressive activation protocols used to overcome aggregation.

-

Solubility-Driven Precipitation: Causing instrument blockages and heterogeneous reactivity.

This guide provides a self-validating protocol to eliminate these risks.

Critical Workflow: Solubilization & Activation

The "Why" Behind the Protocol

The

Step-by-Step Protocol: The "Fluorine-Safe" Method

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Scientific Rationale |

| Solvent | 100% DMF | DMF / NMP / THF (1:1:1) | NMP breaks aggregation; THF solvates the lipophilic |

| Concentration | 0.5 M | 0.2 – 0.3 M | Lower concentration prevents intermolecular aggregation of the activated species. |

| Activator | HATU / DIEA | DIC / Oxyma Pure | HATU with base (DIEA) increases racemization risk for Tyrosine analogs. DIC/Oxyma is acidic/neutral and suppresses oxazolone formation. |

| Coupling Time | 45 min (Single) | 2 x 60 min (Double) | Double coupling ensures completion despite steric hindrance. |

| Temperature | Room Temp | 50°C (Max) | Mild heating improves kinetics but do not exceed 50°C to prevent heat-induced racemization. |

Visualizing the Decision Logic

Figure 1: Decision tree for optimizing solubility and coupling conditions to prevent aggregation-based side reactions.

Troubleshooting Guide: Specific Side Reactions

Issue 1: Racemization (D-Enantiomer Contamination)

Symptom: LC-MS shows a "doublet" peak with identical mass but slightly different retention time.

Mechanism: The electron-withdrawing

Corrective Action:

-

Eliminate Base: Switch from aminium salts (HATU/HBTU + DIEA) to carbodiimides (DIC/Oxyma). The absence of tertiary base (DIEA) drastically reduces proton abstraction.

-

Limit Heat: Never use microwave coupling above 50°C for this residue.

-

Add Additive: Ensure Oxyma Pure (ethyl cyanoglyoxylate-2-oxime) is present; it is superior to HOBt in suppressing racemization [1].

Issue 2: Incomplete Fmoc Removal (The "Deletion" Sequence)

Symptom: Mass spectrum shows [M - Tyr(OCF

Corrective Action:

-

Extended Deprotection: Use 20% Piperidine in DMF + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU is a stronger base and smaller molecule, penetrating aggregates better.

-

Flow Wash: Perform a high-flow wash with DCM (Dichloromethane) before the deprotection step to swell the resin, then switch back to DMF.

Issue 3: Fluorine "Loss" (Defluorination)

Symptom: Mass shift of -18 Da or -20 Da (uncommon but possible in extreme conditions).

Mechanism: While aryl-OCF

-

Cleavage Cocktail: Use standard Reagent K or Reagent B (TFA/Phenol/Water/TIS). The

group is stable in 95% TFA [2]. -

Avoid: Do not use catalytic hydrogenation (Pd/C) if the peptide contains this residue, as hydrodefluorination is possible.

Mechanistic Insight: The Racemization Pathway

Understanding how racemization occurs allows you to prevent it. The diagram below illustrates the danger of using bases (DIEA) with hindered amino acids.

Figure 2: The oxazolone pathway. Excess base (DIEA) facilitates the abstraction of the alpha-proton from the oxazolone intermediate, leading to racemization.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis for Fmoc-Tyr(OCF

Q: My peptide precipitated after cleavage. Is this the Tyr(OCF

-

Fix: Do not rely solely on Ether precipitation. If the yield is low, check the ether supernatant. You may need to dissolve the crude peptide in Acetonitrile/Water (1:1) or even pure Acetic Acid before lyophilization.

Q: Is the

Q: Why is my coupling yield low even with double coupling? A: Check your resin loading. High-loading resins (>0.6 mmol/g) often fail with bulky fluorinated amino acids due to steric crowding.

-

Fix: Switch to a ChemMatrix or Tentagel resin with lower loading (0.2 – 0.4 mmol/g) to provide better solvation and spacing.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

-

Leroux, F. R., et al. (2008). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Verma, S., et al. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides."[1] The Journal of Organic Chemistry.

Troubleshooting aggregation of peptides containing O-(trifluoromethyl)-L-tyrosine

A Guide to Understanding and Overcoming Aggregation

Welcome to the technical support center for researchers working with peptides incorporating O-(trifluoromethyl)-L-tyrosine (Tyr(CF3)). This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols to help you manage and mitigate peptide aggregation, a common challenge associated with this unique non-canonical amino acid.

The incorporation of fluorinated amino acids like Tyr(CF3) is a powerful strategy in peptide design, often used to enhance metabolic stability, modulate bioactivity, and increase hydrophobicity.[1] However, the very properties that make it advantageous, particularly its high hydrophobicity and the electron-withdrawing nature of the trifluoromethyl group, significantly increase the propensity for peptide self-assembly and aggregation.[2][3] This guide is designed to provide you with the foundational knowledge and practical tools to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing O-(trifluoromethyl)-L-tyrosine so prone to aggregation?

A1: The aggregation tendency of Tyr(CF3)-containing peptides stems primarily from two physicochemical properties of the trifluoromethyl (-CF3) group:

-

Increased Hydrophobicity: The -CF3 group is significantly more hydrophobic than the hydroxyl group of a standard tyrosine. This heightened hydrophobicity drives peptide chains to associate with each other in aqueous environments to minimize their interaction with water, often leading to the formation of insoluble aggregates.[3][4]

-

The Fluorous Effect: This is the tendency of highly fluorinated moieties to segregate from both aqueous and hydrocarbon environments, favoring fluorine-fluorine interactions.[5] This effect can promote the self-association of peptide chains, acting as a potent driver for aggregation.[5]

These factors can induce the formation of stable secondary structures, such as β-sheets, which are the hallmark of many peptide and protein aggregates.[6]

Q2: Can aggregation start during solid-phase peptide synthesis (SPPS)?

A2: Yes, aggregation is a significant challenge during SPPS, especially for hydrophobic sequences. As the peptide chain elongates on the resin, it can fold into secondary structures and associate with neighboring chains, leading to incomplete coupling and deprotection steps.[7][8] This results in low yields and a high percentage of deletion or truncated sequences in the crude product.[6] If you are experiencing issues during synthesis, it is crucial to address aggregation on-resin before proceeding to cleavage and purification.

Q3: Is aggregation reversible? How can I dissolve a precipitated peptide?

A3: In many cases, aggregation can be reversed, particularly if the aggregates are non-covalent and have not formed stable, amyloid-like fibrils. Dissolving an aggregated peptide typically involves disrupting the intermolecular forces holding it together. This can be achieved by:

-

Adjusting the pH to move away from the peptide's isoelectric point (pI).

-

Using organic co-solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or hexafluoroisopropanol (HFIP).

-

Adding chaotropic salts such as guanidinium chloride or urea.

However, prevention is always the best strategy. Optimizing the buffer conditions before aggregation occurs is critical for downstream success.

Troubleshooting Guide: From Synthesis to Solution

This section provides specific troubleshooting advice for common problems encountered with Tyr(CF3)-containing peptides.

Problem 1: Low Yield and Purity During Peptide Synthesis

Question: My SPPS is failing. I'm observing incomplete coupling/deprotection, and my crude product analysis shows many side products. What's happening?

Answer: This strongly indicates on-resin aggregation. The growing peptide chains are likely collapsing and associating, preventing reagents from accessing the reactive sites.

dot

Caption: A logical workflow for troubleshooting peptide aggregation during SPPS.

Recommended Actions & Rationale:

-

Optimize Synthesis Conditions:

-

Solvent Choice: Switch from standard DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides. Alternatively, use solvent mixtures (e.g., DMF/DCM/NMP) or add chaotropic salts like LiCl to the coupling and deprotection steps to disrupt hydrogen bonding.[6][7][8]

-

Temperature & Energy: Increasing the coupling temperature or using microwave irradiation can provide the necessary energy to break up temporary aggregate structures and improve reaction kinetics.[6][8] Sonication can also physically disrupt aggregated peptide-resin clumps.[8]

-

-

Incorporate Aggregation-Disrupting Moieties:

-

Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating it as part of a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[6][7]

-

Backbone Protection: Using amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), sterically hinders the intermolecular hydrogen bonding that is the primary cause of aggregation.[6][7][8]

-

Problem 2: Peptide Precipitates Out of Solution After Purification

Question: My purified Tyr(CF3) peptide was soluble initially but crashed out of my aqueous buffer during storage or concentration. How can I fix this?

Answer: This is a classic solubility and stability issue driven by the peptide's hydrophobicity. The initial solvent (likely containing organic modifiers from HPLC) kept it soluble, but it aggregates in a purely aqueous environment. The solution is to find a stable buffer formulation.

dot

Caption: The mechanism of aggregation for Tyr(CF3) peptides in aqueous solution.

Recommended Actions & Rationale:

The goal is to increase the repulsive forces between peptide chains or to stabilize their native, soluble conformation.

| Parameter | Recommended Action | Rationale |

| pH | Adjust the buffer pH to be at least 1-2 units away from the peptide's calculated isoelectric point (pI). | At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion and maximizing aggregation. Moving the pH away from the pI imparts a net positive or negative charge, increasing repulsion.[9][10] |

| Ionic Strength | Screen different salt concentrations (e.g., 50 mM to 500 mM NaCl). | Salt concentration has a complex effect. It can shield charges, but it also affects the hydration shell of the peptide. The optimal concentration must be determined empirically for each peptide.[9][11] |

| Additives & Co-solvents | Include stabilizing excipients in your buffer. | Arginine (50-100 mM): Acts as a "hydrophobic shield," interfering with the protein-protein interactions that lead to aggregation.[9][12] Glycerol (5-20% v/v): As an osmolyte, it preferentially hydrates the peptide, stabilizing its folded, soluble state.[11] Non-denaturing Detergents (e.g., Tween-20): Low concentrations can help solubilize hydrophobic patches and prevent aggregation.[11] |

| Peptide Concentration | Work with the lowest feasible peptide concentration. | Aggregation is a concentration-dependent process. Keeping the concentration low reduces the likelihood of intermolecular encounters.[11] |

| Temperature | Store samples at an appropriate temperature, often -80°C for long-term storage. | While higher temperatures can sometimes help during synthesis, for purified peptides, lower temperatures generally reduce the kinetic energy and hydrophobic interactions that drive aggregation. Use a cryoprotectant like glycerol for freeze-thaw cycles.[11] |

Experimental Protocols

Protocol 1: Characterizing Peptide Aggregation

This workflow helps you quantify the aggregation state of your peptide.

dot

Caption: Experimental workflow for characterizing peptide aggregation.

A. Dynamic Light Scattering (DLS)

-

Objective: To determine the size distribution of particles in the solution. Monomeric peptides should be small (<5 nm), while aggregates will appear as larger species.

-

Procedure:

-

Prepare peptide samples in various test buffers at a concentration of 0.1-1.0 mg/mL.

-

Filter the samples through a 0.22 µm syringe filter to remove dust and spurious large particles.

-

Transfer the sample to a clean DLS cuvette.

-

Equilibrate the sample at the desired temperature (e.g., 25°C) in the DLS instrument.

-

Acquire data according to the instrument's software guidelines.

-

Analyze the resulting size distribution plot to identify the presence of monomers, oligomers, and large aggregates.

-

B. Thioflavin T (ThT) Fluorescence Assay

-

Objective: To detect the presence of amyloid-like β-sheet structures, which are common in irreversible aggregates.

-

Procedure:

-

Prepare a ThT stock solution (e.g., 2.5 mM in water) and a working solution (e.g., 25 µM in phosphate buffer, pH 7.4).

-

In a 96-well black plate, add 10 µL of your peptide sample (at various time points or from different conditions).

-

Add 190 µL of the ThT working solution to each well.

-

Incubate for 5 minutes in the dark.

-

Measure fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.[13]

-

A significant increase in fluorescence compared to a monomeric control indicates the presence of β-sheet aggregates.

-

Protocol 2: Systematic Solubilization of an Aggregated Peptide

-

Objective: To find conditions that can dissolve a precipitated or poorly soluble peptide for experimental use.

-

Procedure:

-

Start with a small, known amount of lyophilized or precipitated peptide.

-

Step 1 (Acidic/Organic): Try to dissolve the peptide in a small volume of 10% acetic acid or 30% acetonitrile in water. These conditions often protonate acidic residues and disrupt hydrophobic interactions.

-

Step 2 (Stronger Organic): If Step 1 fails, try a small amount of pure DMSO or hexafluoroisopropanol (HFIP) to dissolve the peptide. These are strong solvents for disrupting secondary structures.

-

Step 3 (Basic): If the peptide is still insoluble, try a small volume of 10% ammonium hydroxide. This will deprotonate basic residues.

-

Step 4 (Dilution): Once a concentrated, soluble stock is achieved (e.g., in DMSO), slowly add this stock dropwise into your desired final aqueous buffer while vortexing vigorously. This rapid dilution can sometimes prevent the peptide from re-aggregating as it enters the aqueous environment.

-

Step 5 (Verification): After solubilization, centrifuge the sample at high speed (e.g., >14,000 x g) for 15 minutes to pellet any remaining insoluble material. Measure the concentration of the supernatant (e.g., by UV-Vis at 280 nm) to determine the actual soluble concentration.

-

References

-

Chen, K. T., et al. (2014). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 289(25), 17593-17603. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

-

Reddit user comment on r/molecularbiology. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Reddit. [Link]

-

van der Weegen, R., et al. (2014). Tuning the pH-triggered self-assembly of dendritic peptide amphiphiles using fluorinated side chains. Soft Matter, 11(2), 253-262. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. University of Wisconsin-Madison. [Link]

-

S. E. L. D. S. D. G. E. D. S. V. D. G. H. R. C. M. G. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 8(1), 26. [Link]

-

Matlaba, Z., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(19), 13626-13636. [Link]

-

Simon, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(21), 13548. [Link]

-

ResearchGate. (n.d.). Schematic presentation of the aggregation behaviour of fluorinated.... ResearchGate. [Link]

-

Saman, Z., et al. (2024). Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation. RSC Advances, 14(30), 21542-21550. [Link]

-

Marsh Lab. (n.d.). Fluorinated Peptides. University of Delaware. [Link]

-

Zhao, L., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Molecular Biosciences, 8, 629631. [Link]

-

van der Beek, J., et al. (2023). Rationally designed peptides inhibit the formation of α-synuclein fibrils and oligomers. Neurobiology of Disease, 188, 106316. [Link]

-

Raksajit, W., et al. (2023). The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. Foods, 12(18), 3362. [Link]

-

ResearchGate. (n.d.). Influence of pH and Ionic Strength during Food Protein Ultrafiltration: Elucidation of Permeate Flux Behavior, Fouling Resistance, and Mechanism. ResearchGate. [Link]

-

Boyle, A. L., et al. (2015). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PLoS ONE, 10(4), e0122295. [Link]

Sources

- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning the pH-triggered self-assembly of dendritic peptide amphiphiles using fluorinated side chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02185A [pubs.rsc.org]

- 3. Substitution of tyrosine with electron-deficient aromatic amino acids improves Ac-PHF6 self-assembly and hydrogelation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03251B [pubs.rsc.org]

- 4. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]